![molecular formula C20H30O3 B210242 (1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid CAS No. 22338-69-8](/img/structure/B210242.png)
(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Descripción general
Descripción
Grandiflorolic acid, also known as grandiflorolate, belongs to the class of organic compounds known as kaurane diterpenoids. These are diterpene alkaloids with a structure that is based on the kaurane skeleton. Kaurane is a tetracyclic compound that arises by cyclisation of a pimarane precursor followed by rearrangement. It possesses a [3, 2, 1]-bicyclic ring system with C15-C16 bridge connected to C13, forming the five-membered ring D. Grandiflorolic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, grandiflorolic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, grandiflorolic acid can be found in green vegetables and sunflower. This makes grandiflorolic acid a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Syntheses and Antibacterial Activity of Schiff Bases A study by Li et al. (2013) explored the synthesis of Schiff bases derived from a similar compound to (1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid. These compounds exhibited notable antibacterial activities against Staphylococcus aureus and Escherichia coli, with specific compounds showing remarkable effectiveness against E. coli (Li, Song, Shang, Rao, & Gao, 2013).
Structural and Spectral Analysis
Structural and Spectral Investigations Viveka et al. (2016) conducted combined experimental and theoretical studies on a biologically significant pyrazole-4-carboxylic acid derivative. They characterized the compound using various spectroscopic techniques, offering insights into the structural aspects that could be relevant for similar compounds (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Enantioselective Synthesis
Enantioselective Synthesis for Molecular Complexity Garrido, Nieto, and Díez (2013) described the asymmetric synthesis of an acid containing an embedded morphan motif, starting from a dimethyl nonadienedioate. This process, involving stereoselective reactions, could provide insights into similar syntheses involving complex structures like the one (Garrido, Nieto, & Díez, 2013).
Absolute Configuration Analysis
Configuration of Diterpenes in Ageratina jocotepecana García-Sánchez et al. (2014) explored the absolute configuration of labdane diterpenes, demonstrating the coexistence of (13R)- and (13S)-labdanes. This research highlights the importance of understanding stereochemistry in compounds similar to (1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid (García-Sánchez et al., 2014).
Chemoenzymatic Preparations
Chemoenzymatic Preparation of Derivatives Gyarmati et al. (2004) discussed the preparation of enantiopure homoadamantyl β-amino acid and β-lactam derivatives, using a racemic compound as a starting point. This could offer insights into the chemoenzymatic processes applicable to structurally similar compounds (Gyarmati, Liljeblad, Argay, Kălmăn, Bernáth, & Kanerva, 2004).
Omega-Hydroxy Carboxylic Acids Synthesis
Synthesis Using Alpha, Omega-Diols as Alkylating Agents Iuchi et al. (2010) achieved the synthesis of omega-hydroxy carboxylic acids using alpha, omega-diols. This process, which involves an iridium catalyst, offers a method potentially applicable to synthesizing derivatives of the compound (Iuchi, Hyotanishi, Miller, Maeda, Obora, & Ishii, 2010).
Propiedades
IUPAC Name |
(1R,4S,5R,9S,10S,13R,15S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGJRXSJJHLPGZ-DZAVYMGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
CAS RN |
22338-69-8 | |
| Record name | Grandifloric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



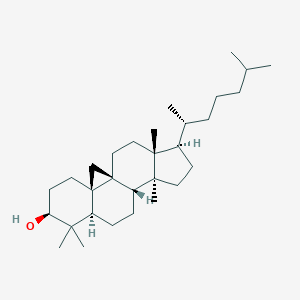
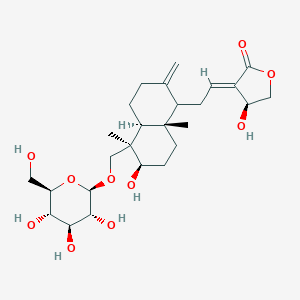
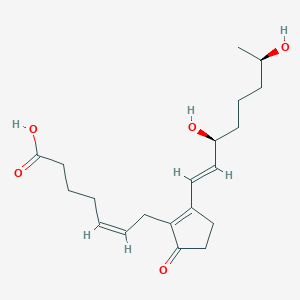
![(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B210585.png)
![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)
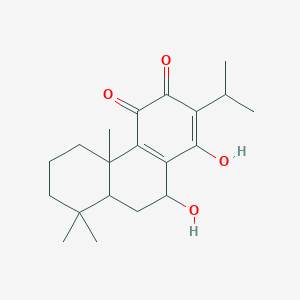
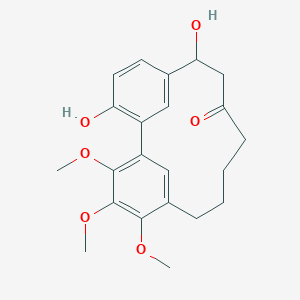
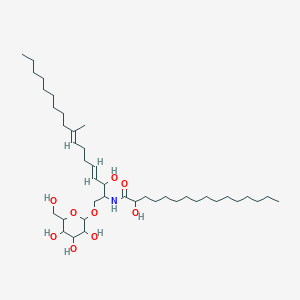
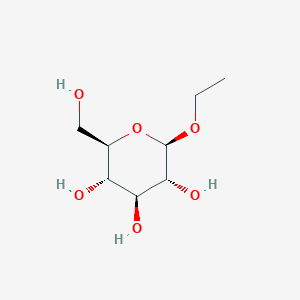
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)
![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)
